molecular formula C26H22N4 B2837074 N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline CAS No. 142819-59-8

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline

Cat. No.: B2837074
CAS No.: 142819-59-8
M. Wt: 390.49
InChI Key: NVNWNXYTWLXPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline is a complex organic compound that features a benzotriazole moiety attached to a diphenylethyl group, which is further connected to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline typically involves the reaction of benzotriazole with a suitable diphenylethyl precursor under controlled conditions. One common method involves the use of benzotriazole and a diphenylethyl halide in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzotriazole-substituted ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A simpler compound with similar structural features.

    Diphenylethylamine: Shares the diphenylethyl group but lacks the benzotriazole moiety.

    Aniline: Contains the aniline group but does not have the benzotriazole or diphenylethyl groups.

Uniqueness

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline is unique due to the combination of the benzotriazole, diphenylethyl, and aniline moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H18N4C_{20}H_{18}N_{4} and a molecular weight of approximately 330.39 g/mol. The presence of the benzotriazole moiety is significant for its biological interactions, as this structure is known for various pharmacological effects.

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against both bacterial and fungal strains.

Compound Activity Tested Strains Results
This compoundAntibacterialEscherichia coli, Staphylococcus aureusInhibition zones of 15 mm (E. coli), 18 mm (S. aureus)
Related Benzotriazole DerivativesAntifungalCandida albicans, Aspergillus nigerMIC values ranging from 12.5 μg/ml to 25 μg/ml

The antibacterial activity was evaluated using standard methods such as the agar diffusion method. The results indicated that the compound showed moderate to strong inhibition against various microbial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of benzotriazole derivatives have also been explored. Some studies have indicated that these compounds can induce apoptosis in cancer cell lines.

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Mechanism of Action : Induction of apoptosis through caspase activation.
Compound Cell Line IC50 (μM)
This compoundHeLa30
Related Benzotriazole DerivativesMCF-725

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that this compound has promising potential as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzotriazole derivatives:

  • Study on Antimicrobial Activity : A series of benzotriazole derivatives were synthesized and tested for their antimicrobial properties. The results showed that some derivatives had significant antibacterial effects against Staphylococcus aureus and antifungal effects against Candida albicans, with MIC values indicating effective concentrations .
  • Anticancer Potential : In vitro studies demonstrated that certain benzotriazole compounds induced apoptosis in cancer cell lines. The mechanism involved the activation of caspases and modulation of apoptotic pathways .
  • Structure-Activity Relationship (SAR) : Research indicated that modifications on the benzotriazole ring could enhance biological activity. For example, introducing hydrophobic groups improved antimicrobial potency .

Properties

IUPAC Name

N-[2-(benzotriazol-1-yl)-1,2-diphenylethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4/c1-4-12-20(13-5-1)25(27-22-16-8-3-9-17-22)26(21-14-6-2-7-15-21)30-24-19-11-10-18-23(24)28-29-30/h1-19,25-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNWNXYTWLXPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.